
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate, also known as MAOA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of Methyl 2-(1-acetylazetidin-3-yl)oxyacetate is not fully understood. However, it is believed to function as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine in the brain. This can lead to an increase in acetylcholine levels, which can enhance cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound can improve cognitive function and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has a wide range of potential applications in various fields. However, there are also limitations to using this compound in lab experiments. For example, it can be toxic at high doses, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of Methyl 2-(1-acetylazetidin-3-yl)oxyacetate. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. Its synthesis method has been reported in various scientific literature and can be modified to optimize the yield and purity of this compound. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action is not fully understood, but it is believed to function as an acetylcholinesterase inhibitor. This compound has several advantages for lab experiments, but there are also limitations to using it. There are several future directions for the study of this compound, including the development of this compound-based drugs and the optimization of the synthesis method.
合成方法
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate can be synthesized through a multi-step process involving the reaction of 3-bromo-1-propanol with sodium hydride, followed by the reaction of the resulting product with acetyl chloride and sodium azide. The final step involves the reaction of the resulting product with methyl chloroformate. This synthesis method has been reported in various scientific literature and can be modified to optimize the yield and purity of this compound.
科学研究应用
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds, including amino acids and peptides. In material science, this compound has been used as a building block for the synthesis of polymers and other materials.
属性
IUPAC Name |
methyl 2-(1-acetylazetidin-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-3-7(4-9)13-5-8(11)12-2/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBGVHDNOUVKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

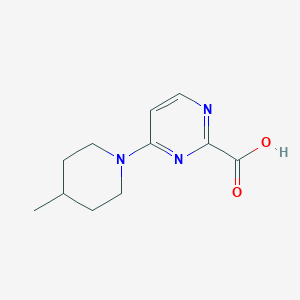
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)
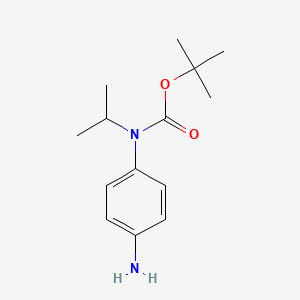
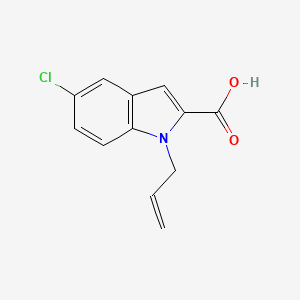

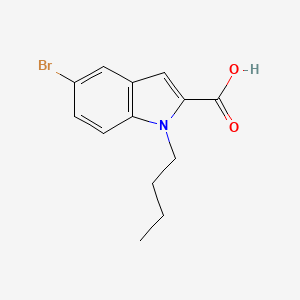
![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)

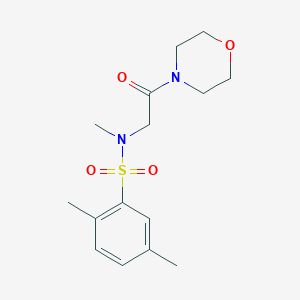
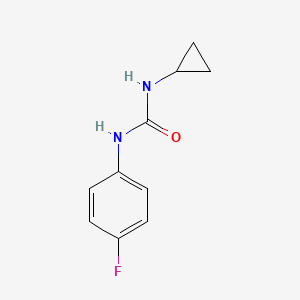
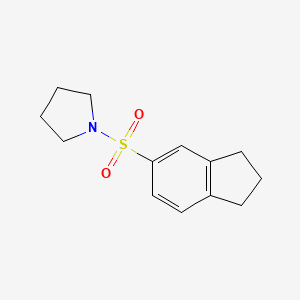
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)
